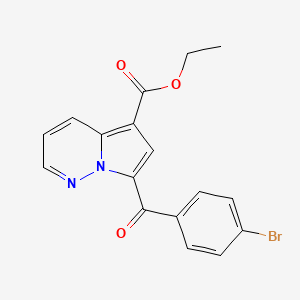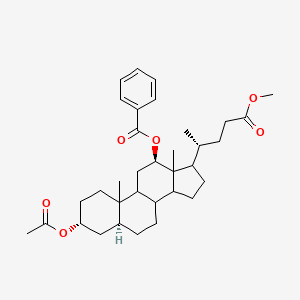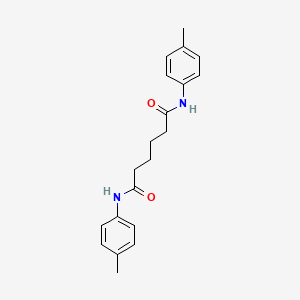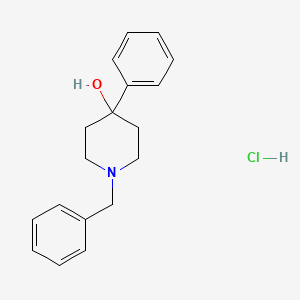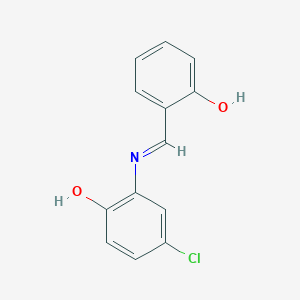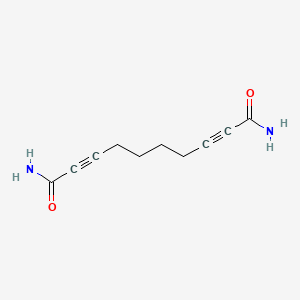
2,8-Decadiynediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Decadiynediamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol . It is characterized by the presence of two amide groups and a diacetylene linkage, making it a unique and versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Decadiynediamide typically involves the reaction of 2,8-decadiyne with ammonia or primary amines under controlled conditions. One common method is the Ritter reaction, where an alcohol or alkene reacts with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using electrosynthesis techniques. These methods offer advantages such as improved safety and sustainability by generating hazardous reagents in situ rather than handling them directly .
Chemical Reactions Analysis
Types of Reactions: 2,8-Decadiynediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The diacetylene linkage allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2,8-Decadiynediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2,8-Decadiynediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diacetylene linkage allows it to undergo cycloaddition reactions, forming stable adducts with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,8-Decadiyne: A related compound with a similar diacetylene linkage but lacking the amide groups.
2,8-Dimethyl-nona-1,8-dien-5-ol: Another compound with a similar carbon backbone but different functional groups.
Uniqueness: 2,8-Decadiynediamide is unique due to its combination of amide groups and diacetylene linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
139725-09-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
deca-2,8-diynediamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-4H2,(H2,11,13)(H2,12,14) |
InChI Key |
UDMIIGJVDQESIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#CC(=O)N)CC#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









